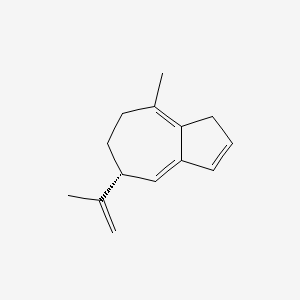
(5R)-8-Methyl-5-(prop-1-en-2-yl)-1,5,6,7-tetrahydroazulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-8-Methyl-5-(prop-1-en-2-yl)-1,5,6,7-tetrahydroazulene is a chemical compound with a unique structure that falls under the category of azulenes. Azulenes are known for their distinctive blue color and are often found in essential oils and other natural products. This particular compound is characterized by its tetrahydroazulene core, which is a seven-membered ring fused with a five-membered ring, and the presence of a methyl group and a prop-1-en-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-8-Methyl-5-(prop-1-en-2-yl)-1,5,6,7-tetrahydroazulene typically involves several steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor, such as a substituted cycloheptadiene, followed by functional group modifications to introduce the methyl and prop-1-en-2-yl groups. The reaction conditions often require the use of catalysts, such as Lewis acids, and may involve high temperatures and pressures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques, such as gas chromatography and mass spectrometry, helps in monitoring the reaction progress and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(5R)-8-Methyl-5-(prop-1-en-2-yl)-1,5,6,7-tetrahydroazulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may use reagents like bromine (Br₂) or chlorine (Cl₂) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce more saturated hydrocarbons.
Scientific Research Applications
(5R)-8-Methyl-5-(prop-1-en-2-yl)-1,5,6,7-tetrahydroazulene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the fragrance industry due to its pleasant aroma and in the production of specialty chemicals.
Mechanism of Action
The mechanism by which (5R)-8-Methyl-5-(prop-1-en-2-yl)-1,5,6,7-tetrahydroazulene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran: This compound shares a similar structural motif but differs in the ring system and functional groups.
(1R,2R,5R)-5-Methyl-2-(prop-1-en-2-yl)cyclohexanol: Another structurally related compound with a cyclohexanol core.
Uniqueness
(5R)-8-Methyl-5-(prop-1-en-2-yl)-1,5,6,7-tetrahydroazulene is unique due to its azulene core, which imparts distinct chemical and physical properties
Properties
CAS No. |
821777-96-2 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
(5R)-8-methyl-5-prop-1-en-2-yl-1,5,6,7-tetrahydroazulene |
InChI |
InChI=1S/C14H18/c1-10(2)12-8-7-11(3)14-6-4-5-13(14)9-12/h4-5,9,12H,1,6-8H2,2-3H3/t12-/m1/s1 |
InChI Key |
CKJKQWJNRILPEE-GFCCVEGCSA-N |
Isomeric SMILES |
CC1=C2CC=CC2=C[C@@H](CC1)C(=C)C |
Canonical SMILES |
CC1=C2CC=CC2=CC(CC1)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


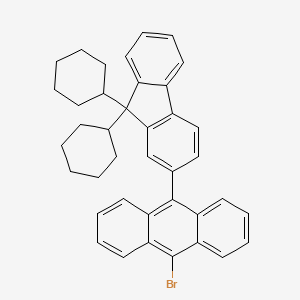

![6-Heptenal, 5-[(4-methoxyphenyl)methoxy]-3-methyl-, (3S,5R)-](/img/structure/B12536081.png)
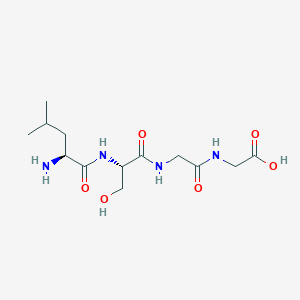
![1-(6-Ethyl-2-oxa-8-azabicyclo[3.3.1]non-6-en-8-yl)-2-(1H-indol-3-yl)ethan-1-one](/img/structure/B12536097.png)
![3-[3-(3,4-Dichlorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B12536126.png)
![Ethyl 2-[methyl(triphenyl)-lambda5-phosphanyl]acetate](/img/structure/B12536128.png)
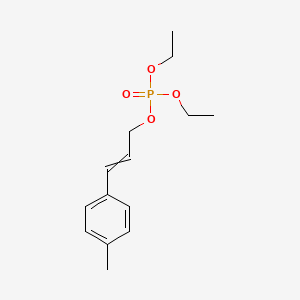
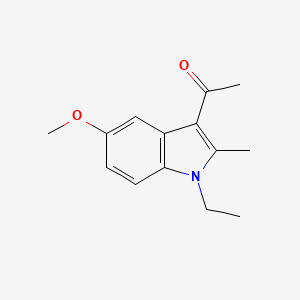

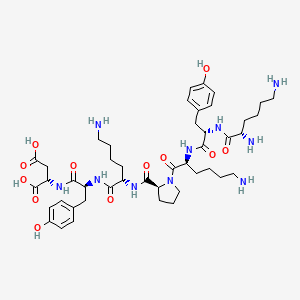
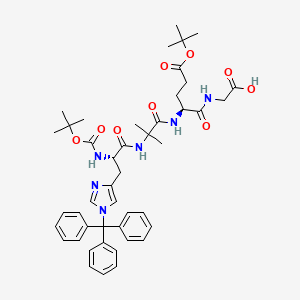
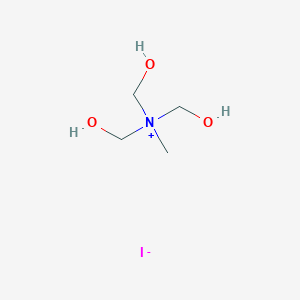
![4'-{2-[(3-Hydroxypropyl)amino]-2-oxoethyl}-5-nitro[1,1'-biphenyl]-2-yl carbonate](/img/structure/B12536163.png)
